molecular formula C4H6O2 B3051577 2,5-Dihydrofuran-2-ol CAS No. 34734-32-2

2,5-Dihydrofuran-2-ol

Cat. No.: B3051577
CAS No.: 34734-32-2
M. Wt: 86.09 g/mol
InChI Key: KEXGMIUVXTZMBV-UHFFFAOYSA-N
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Description

2,5-Dihydrofuran-2-ol is an organic compound with the molecular formula C₄H₆O₂ It is a derivative of furan, a heterocyclic organic compound, and is characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dihydrofuran-2-ol can be synthesized through several methods. One common approach involves the dehydration of 2-butene-1,4-diol using catalysts such as aluminum oxide or cobalt-containing catalysts . This method is efficient and yields high purity this compound.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves the catalytic dehydration of 2-butene-1,4-diol. The process is carried out in a continuous flow reactor, where the diol is passed over a catalyst bed at elevated temperatures. This method ensures a consistent and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydrofuran-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2,5-dihydroxyfuran.

    Reduction: Reduction reactions can convert it to tetrahydrofuran derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

2,5-Dihydrofuran-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,5-Dihydrofuran-2-ol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but its structure allows it to participate in hydrogen bonding and other interactions that can modulate biological activity .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dihydrofuran: Similar in structure but lacks the hydroxyl group.

    Tetrahydrofuran: Fully saturated analog with different chemical properties.

    Furan: The parent compound with a fully unsaturated ring.

Uniqueness

2,5-Dihydrofuran-2-ol is unique due to the presence of both a hydroxyl group and a furan ring. This combination allows it to participate in a wider range of chemical reactions compared to its analogs. Its hydroxyl group also enhances its solubility in water and other polar solvents, making it more versatile in various applications .

Properties

IUPAC Name

2,5-dihydrofuran-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c5-4-2-1-3-6-4/h1-2,4-5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXGMIUVXTZMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(O1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50569192
Record name 2,5-Dihydrofuran-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34734-32-2
Record name 2,5-Dihydrofuran-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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